
Manumycin A
Descripción general
Descripción
Manumycin A es un compuesto antibiótico natural aislado de la bacteria Streptomyces parvulus. Pertenece a la familia de poliquétidos tipo manumycin y ha sido estudiado por sus diversas actividades biológicas, incluidas las propiedades antimicrobianas, anticancerígenas y antiinflamatorias . Inicialmente desarrollado como agente antimicrobiano, this compound ha ganado una atención significativa por sus potenciales aplicaciones terapéuticas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La primera síntesis total de Manumycin A se logró utilizando un método de epoxidación asimétrica basado en la metodología de transferencia de fase quiral de Wynberg . Esta síntesis implica la preparación del núcleo clave epoxyquinol y la construcción de la cadena lateral inferior de Manumycin utilizando la reacción de Stille . La ruta sintética corrige la asignación estereoquímica original y confirma la disposición del epóxido sin-hidroxílico .
Métodos de Producción Industrial: La producción industrial de this compound generalmente involucra la fermentación de Streptomyces parvulus bajo condiciones controladas. El caldo de fermentación se extrae y purifica para aislar this compound . Este método asegura una producción constante y escalable del compuesto para la investigación y el posible uso terapéutico.
Análisis De Reacciones Químicas
Tipos de Reacciones: Manumycin A sufre varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución . Estas reacciones son cruciales para modificar el compuesto para mejorar su actividad biológica o para estudiar su mecanismo de acción.
Reactivos y Condiciones Comunes:
Principales Productos: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de this compound puede conducir a la formación de derivados de quinona, mientras que la reducción puede producir derivados de hidroquinona .
Aplicaciones Científicas De Investigación
Anticancer Properties
Mechanisms of Action
- Farnesyltransferase Inhibition : Manumycin A inhibits farnesyl protein transferase, crucial for the activation of Ras proteins, which are implicated in numerous cancers. This inhibition leads to reduced cell proliferation and increased apoptosis in various cancer cell lines, including pancreatic, breast, and thyroid cancers .
- Pro-apoptotic Effects : The compound has been shown to induce apoptosis through intrinsic pathways by downregulating Sp1 protein levels and affecting mitochondrial membrane potential .
Case Studies
- Triple-Negative Breast Cancer : this compound demonstrated significant anti-tumor activity against triple-negative breast cancer cells, leading to decreased viability and increased apoptosis . The combination of this compound with other agents like Immodin further enhanced its efficacy .
- Malignant Pleural Mesothelioma : In vitro studies indicated that this compound effectively induced apoptosis in mesothelioma cells, with IC50 values of 8.3 µM and 4.3 µM for MSTO-211H and H28 cells, respectively .
- Pancreatic Cancer : Research highlighted the effectiveness of this compound in inhibiting pancreatic cancer cell growth through multiple mechanisms, including modulation of key oncogenic pathways .
Other Therapeutic Applications
In addition to its anticancer effects, this compound exhibits potential in various other therapeutic areas:
- Anti-inflammatory Properties : It modulates inflammatory responses by downregulating pro-inflammatory cytokines such as IL-1β and IL-6 in immune cells .
- Antimicrobial Activity : The compound shows antibacterial and antifungal properties, making it a candidate for treating infections .
- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases .
Summary of Research Findings
The following table summarizes key findings from various studies on the applications of this compound:
Mecanismo De Acción
Manumycin A ejerce sus efectos principalmente inhibiendo la farnesiltransferasa, una enzima que cataliza la transferencia de un grupo farnesilo a las proteínas diana . Esta inhibición interrumpe el proceso de prenilación, que es crucial para el correcto funcionamiento y localización de varias proteínas dentro de la célula . Además, se ha demostrado que this compound induce la producción de especies reactivas de oxígeno (ROS), lo que lleva a la apoptosis en las células cancerosas . El compuesto también se dirige a la tioredoxina reductasa 1, contribuyendo a sus efectos anticancerígenos .
Comparación Con Compuestos Similares
Manumycin A es parte de la familia de poliquétidos manumycin, que incluye compuestos similares como Manumycin B, Asukamycin y Colabomycin E . Estos compuestos comparten similitudes estructurales pero difieren en sus actividades biológicas y potencia:
Manumycin B: Similar a this compound pero con diferentes cadenas laterales, lo que lleva a variaciones en la actividad biológica.
Asukamycin: Otro miembro de la familia manumycin con potentes propiedades antimicrobianas y anticancerígenas.
Colabomycin E: Un compuesto recientemente descubierto con fuertes efectos antiinflamatorios e inmunomoduladores.
This compound destaca por su potente inhibición de la farnesiltransferasa y su capacidad para inducir apoptosis a través de la producción de ROS . Su combinación única de propiedades antimicrobianas, anticancerígenas y antiinflamatorias lo convierte en un compuesto valioso para la investigación científica y las potenciales aplicaciones terapéuticas.
Actividad Biológica
Manumycin A, a natural product derived from Streptomyces parvulus, has garnered attention for its diverse biological activities, particularly in the context of cancer therapy. This compound is primarily recognized as a potent inhibitor of farnesyltransferase (FTase), an enzyme critical for the post-translational modification of proteins involved in cell signaling pathways, notably the Ras oncogene. However, recent studies have revealed that its biological effects extend beyond mere FTase inhibition, implicating various molecular targets and mechanisms.
-
Farnesyltransferase Inhibition :
- This compound has been established as a selective FTase inhibitor, with an IC50 value around 5 µM for human FTase . However, newer findings suggest that its inhibitory effects on FTase may not fully account for its cellular actions. For instance, while it can inhibit FTase at micromolar concentrations, its primary cellular effects appear to be mediated through other pathways .
-
Induction of Apoptosis :
- This compound has demonstrated significant pro-apoptotic effects across various cancer cell lines. In malignant pleural mesothelioma (MPM) cells, it was shown to induce apoptosis via the downregulation of Sp1 and subsequent activation of mitochondrial pathways . The IC50 values for MPM cell lines MSTO-211H and H28 were reported as 8.3 µM and 4.3 µM, respectively .
-
Inhibition of Key Signaling Pathways :
- Studies indicate that this compound affects several signaling pathways by inhibiting proteins such as Iκ-B kinase β and thioredoxin reductase 1 . Additionally, it influences phospho-protein kinase B (pAKT) and specificity protein 1 (Sp1), contributing to its anticancer effects and suggesting a multifaceted mechanism of action .
Summary of Biological Activities
This compound exhibits a range of biological activities beyond its role as an FTase inhibitor:
- Anticancer Properties :
- Anti-inflammatory Effects :
- Antimicrobial Activity :
- Neuroprotective Effects :
Case Study 1: Malignant Pleural Mesothelioma
In a study examining the effects of this compound on MPM cells, treatment led to significant apoptosis characterized by increased apoptotic indices through DAPI staining and Annexin V assays. The downregulation of Sp1 was highlighted as a critical mechanism through which this compound exerts its anticancer effects .
Case Study 2: Triple-Negative Breast Cancer
Research on TNBC cells revealed that this compound induces cytoplasmic vacuolation and reduces cell viability through non-apoptotic mechanisms. This study underscores the compound's potential in targeting aggressive cancer types resistant to conventional therapies .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
(2E,4E,6R)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N2O7/c1-5-6-11-19(2)16-20(3)17-21(4)30(38)32-22-18-31(39,29-28(40-29)27(22)37)15-10-8-7-9-12-25(36)33-26-23(34)13-14-24(26)35/h7-10,12,15-19,28-29,34,39H,5-6,11,13-14H2,1-4H3,(H,32,38)(H,33,36)/b8-7+,12-9+,15-10+,20-16+,21-17+/t19-,28-,29-,31+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWQHCKLTXDWBD-MVTGTTCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C=C(C)C=C(C)C(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC(=O)NC3=C(CCC3=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C)/C=C(\C)/C=C(\C)/C(=O)NC1=C[C@]([C@H]2[C@@H](C1=O)O2)(/C=C/C=C/C=C/C(=O)NC3=C(CCC3=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401025744 | |
Record name | Manumycin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401025744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52665-74-4 | |
Record name | Manumycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52665-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Manumycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052665744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Manumycin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401025744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MANUMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OIQ298X4XD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action attributed to Manumycin A?
A1: this compound was initially recognized as a potent and selective farnesyltransferase (FTase) inhibitor. This enzyme plays a crucial role in attaching a farnesyl group to proteins, a process called farnesylation, which is essential for their localization and function. [, ]
Q2: How does this compound interact with farnesyltransferase?
A2: this compound acts as a competitive inhibitor of farnesyl pyrophosphate, a substrate for FTase. It binds to the enzyme's active site, preventing the farnesylation of target proteins, particularly those involved in cell signaling pathways like Ras. [, , ]
Q3: What are the downstream effects of this compound-mediated FTase inhibition?
A3: By inhibiting FTase, this compound disrupts the Ras signaling pathway, ultimately leading to decreased cell proliferation, migration, and induction of apoptosis in various cancer cell lines. [, , , , ]
Q4: Is FTase inhibition the sole mechanism of action of this compound?
A4: While initially considered a specific FTase inhibitor, recent research suggests that this compound exerts its effects through multiple pathways. Studies have shown its interaction with other targets, including thioredoxin reductase 1, and its influence on cellular processes like apoptosis, independent of FTase inhibition. [, , , ]
Q5: How does this compound affect apoptosis in cancer cells?
A5: this compound triggers apoptosis in cancer cells through both intrinsic and extrinsic pathways. It induces oxidative stress, leading to cytochrome c release from mitochondria and subsequent activation of caspases. Additionally, it modulates the expression of Bcl-2 family proteins, further contributing to apoptosis induction. [, , , , ]
Q6: What is the molecular formula and weight of this compound?
A6: this compound is characterized by the molecular formula C31H36O7 and a molecular weight of 520.61 g/mol.
Q7: What is known about the stability of this compound under various conditions?
A8: While specific stability data is limited in these articles, this compound's structure, containing an epoxyquinoid moiety, suggests potential sensitivity to light, oxygen, and extreme pH conditions. Further research is needed to fully characterize its stability profile. [, ]
Q8: Are there any specific formulation strategies mentioned to enhance this compound's stability or bioavailability?
A9: One study demonstrated the efficacy of a slow-release formulation of this compound in combination with paclitaxel for treating anaplastic thyroid carcinoma in vivo, highlighting the potential of optimizing delivery for enhanced therapeutic outcomes. [, ]
Q9: What types of in vitro assays have been used to assess the biological activity of this compound?
A10: Various in vitro assays, including MTT assays for cell viability, flow cytometry for apoptosis detection, and Western blotting for protein expression analysis, have been widely employed to evaluate the effects of this compound on different cancer cell lines. [, , , , , , , , , , , , , , , , , , ]
Q10: Which cancer types have shown sensitivity to this compound in preclinical studies?
A11: this compound has demonstrated antitumor activity against a range of cancer cell lines, including anaplastic thyroid cancer, leukemia, colorectal cancer, prostate cancer, medulloblastoma, and esophageal carcinoma, highlighting its potential as a broad-spectrum anticancer agent. [, , , , , , , , , , , , , , , , , ]
Q11: Have any animal models been used to evaluate the efficacy of this compound?
A12: Yes, several studies have employed mouse xenograft models to assess the in vivo efficacy of this compound, particularly in anaplastic thyroid carcinoma, demonstrating its ability to inhibit tumor growth, reduce angiogenesis, and enhance the effects of chemotherapeutic agents like paclitaxel. [, , , ]
Q12: What is the safety profile of this compound?
A12: While preclinical studies indicate promising antitumor activity, comprehensive toxicological data for this compound is limited. Further research is crucial to establish its safety profile, particularly for potential long-term effects.
Q13: Has this compound been evaluated in clinical trials?
A13: Based on the provided research articles, there is no mention of this compound being evaluated in clinical trials. Further investigations are necessary to determine its suitability and safety for clinical use.
Q14: Are there any emerging research areas related to this compound?
A16: Ongoing research is exploring the potential of this compound as an anti-inflammatory and immunomodulatory agent. Studies have shown its ability to inhibit the release of pro-inflammatory cytokines, such as IL-1β and TNF, in macrophages, suggesting possible applications in inflammatory diseases. [, ]
Q15: What are potential future directions for this compound research?
A15: Future research could focus on:
- Structure-activity relationship studies: Synthesize and evaluate this compound analogs to enhance potency and selectivity. []
- Drug delivery optimization: Develop novel formulations to improve stability, solubility, and target specificity. [, ]
- Biomarker discovery: Identify biomarkers to predict treatment response and monitor potential adverse effects. []
- Combination therapies: Explore synergistic effects with other anticancer agents for enhanced therapeutic outcomes. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.